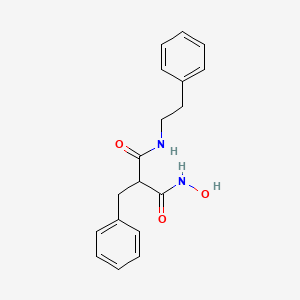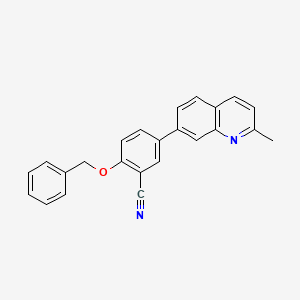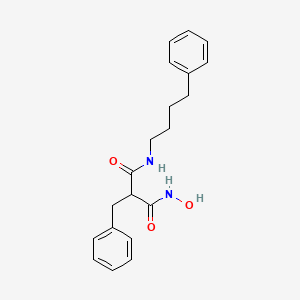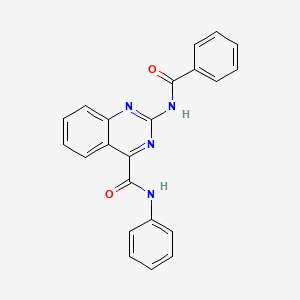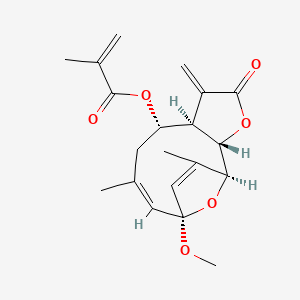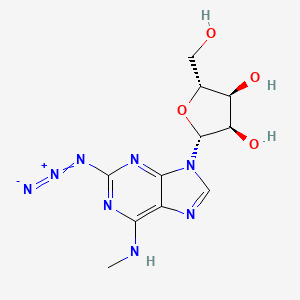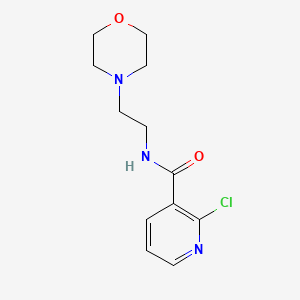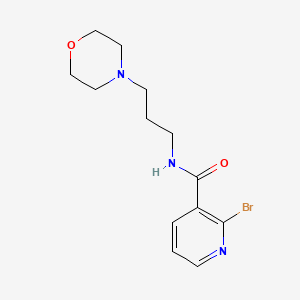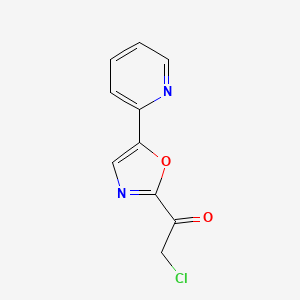
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone is a heterocyclic compound that features both pyridine and oxazole rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone typically involves the reaction of 2-chloroacetyl chloride with 2-(pyridin-2-yl)oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the chlorine atom.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amide derivative, while oxidation might lead to the formation of a carboxylic acid derivative.
科学的研究の応用
2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its potential therapeutic effects.
作用機序
The exact mechanism of action of 2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. The pyridine and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Similar Compounds:
2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol: This compound is similar in structure but contains a hydroxyl group instead of a ketone group.
2-chloro-1-(5-(pyridin-2-yl)thiazol-2-yl)ethanone: This compound features a thiazole ring instead of an oxazole ring.
Uniqueness: this compound is unique due to the presence of both pyridine and oxazole rings, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
特性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC名 |
2-chloro-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClN2O2/c11-5-8(14)10-13-6-9(15-10)7-3-1-2-4-12-7/h1-4,6H,5H2 |
InChIキー |
MKVLXIACPLGLLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




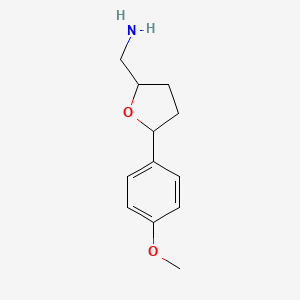
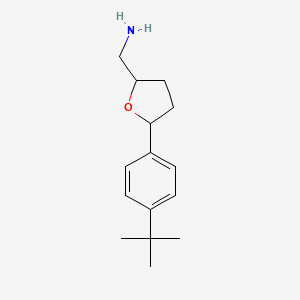
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
